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Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792

A Technical Guide to (5-Chloro-3-pyridinyl)methanol: Properties, Synthesis, and Applications

Abstract

(5-Chloro-3-pyridinyl)methanol is a halogenated pyridine derivative that serves as a crucial
building block in the synthesis of complex organic molecules. Its unique electronic properties,
stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a
valuable intermediate in the fields of medicinal chemistry and materials science. This technical
guide provides an in-depth analysis of its chemical and physical properties, outlines a standard
laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly
within drug discovery. The information is intended for researchers, chemists, and professionals
in pharmaceutical development, offering a comprehensive scientific overview.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. (5-
Chloro-3-pyridinyl)methanol is systematically named and cataloged to ensure global
consistency.

e |I[UPAC Name: (5-chloropyridin-3-yl)methanol
e CAS Number: 22620-34-4[1]

e Molecular Formula: CeHsCINO[1]
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e Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-
(hydroxymethyl)pyridine[2]

The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl
group (-CH20H) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine
ring, along with the chlorine atom, significantly influences the molecule's reactivity and
physicochemical properties.

Caption: Chemical structure of (5-Chloro-3-pyridinyl)methanol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the characterization, handling, and
application of the compound.

Physicochemical Properties

The properties of (5-Chloro-3-pyridinyl)methanol are dictated by its molecular structure: the
polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring
contributes to its overall molecular weight and thermal stability.

Property Value Source(s)

Molecular Weight 143.57 g/mol [1]

Appearance White to off-white solid/powder  General Supplier Data
Boiling Point 258.8 °C at 760 mmHg [2]

Melting Point 88-92°C Commercial Supplier Data
Density 1.324 g/cm3 [2]

Flash Point 110.3°C [2]

Soluble in methanol, ethanol,
Solubility and other polar organic General Chemical Principles

solvents.

Spectroscopic Analysis
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Spectroscopic methods provide the definitive structural confirmation of the molecule. While
experimental spectra are lot-dependent, the following describes the expected characteristic
signals.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show four distinct signals in a deuterated solvent like CDCIs or DMSO-de.

o Aromatic Protons: Three signals in the aromatic region (typically & 7.5-8.5 ppm). The
protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or
narrow doublets due to small coupling constants. The exact shifts are influenced by the
deshielding effects of the ring nitrogen and the chlorine atom.

o Methylene Protons (-CH20H): A singlet around & 4.5-4.8 ppm. This signal integrates to two
protons.

o Hydroxyl Proton (-CH20H): A broad singlet whose chemical shift is concentration and
solvent-dependent, often appearing between & 5.0-5.5 ppm. This signal will exchange with
D20.

e FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional
groups present in the molecule.

o O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm~1,
characteristic of the hydrogen-bonded hydroxyl group.

o C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm~1.

o C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm~* range from the methylene
group.

o C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm~1
region.

o C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1000-
1050 cm~1,

o C-CI Stretch: A band in the fingerprint region, typically between 600-800 cm~1.
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» MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a
characteristic molecular ion peak (M*) at m/z 143 and a significant M+2 peak at m/z 145
(approximately one-third the intensity of M+), which is indicative of the presence of a single
chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group
(-CH20H) or chlorine.

Synthesis and Manufacturing

The most common and efficient laboratory synthesis of (5-Chloro-3-pyridinyl)methanol
involves the reduction of a corresponding carboxylic acid or its ester derivative.

Primary Synthetic Route: Reduction of 5-Chloronicotinic
Acid Ester

This two-step process begins with the readily available 5-chloronicotinic acid. First, the
carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent.
Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is
that esters are more readily reduced by mild agents like sodium borohydride than the parent
carboxylic acid, offering a high-yield, clean reaction.

Ethanol (EtOH) Sodium Borohydride (NaBHa)

5-Chloronicotinic Acid H2S0s (cat.), Reflux Ethyl 5-Chloronicotinate Methanol (MeOH (5—Chloro—3—pyridinyl)methanoa

Click to download full resolution via product page

Caption: Synthetic workflow for (5-Chloro-3-pyridinyl)methanol.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps ensures a high probability of
success.

Step 1: Synthesis of Ethyl 5-Chloronicotinate

e Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-
chloronicotinic acid (10.0 g, 63.5 mmol).
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e Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of
concentrated sulfuric acid (2 mL).

¢ Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding
a saturated solution of sodium bicarbonate until effervescence ceases.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

 Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-
chloronicotinate, which can be used directly in the next step.

Step 2: Reduction to (5-Chloro-3-pyridinyl)methanol

e Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500
mL round-bottom flask, and cool the solution to O °C in an ice bath.

e Reagent Addition: Add sodium borohydride (NaBHa4) (4.8 g, 127 mmol) portion-wise over 30
minutes, ensuring the temperature remains below 10 °C. The choice of NaBHa is critical as it
is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring
or the chloro-substituent.

o Reaction: After the addition is complete, remove the ice bath and stir the mixture at room
temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting
material.

e Quenching: Carefully quench the reaction by slowly adding water (50 mL) at O °C.

 Purification: Concentrate the mixture under reduced pressure to remove most of the
methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine
the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to
yield the crude product.
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» Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl
acetate/hexane) to obtain pure (5-Chloro-3-pyridinyl)methanol as a white solid.

Chemical Reactivity and Applications

The molecule's reactivity is centered on its two functional groups: the primary alcohol and the
chloro-substituted pyridine ring.

Reactivity Profile

The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.

Mild Oxidation

(e.g., PCC) G-Chloro-3-pyridinecarboxaldehyd9
Strong Oxidation
G5-Chl0ro-3-pyridinyl)methanoD (e].;g., K‘lf\‘/InO‘4) >[5—Chloronicotinic Aci(D
sterification

(R-COCI, Pyridine)

Ester Derivative
(R-CO-0O-CH2-Py-Cl)

Click to download full resolution via product page
Caption: Key reactivity pathways of (5-Chloro-3-pyridinyl)methanol.

o Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium
chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-
pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate
(KMnOQea), will oxidize it fully to 5-chloronicotinic acid.

« Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl
chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides
(under basic conditions, e.g., Williamson ether synthesis). This allows for the easy
attachment of various side chains, a common strategy in drug development.
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» Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the
electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of
the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but
susceptible to nucleophilic aromatic substitution, although conditions for the latter are often
harsh.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom
can increase metabolic stability, improve membrane permeability, and participate in halogen
bonding, which can enhance binding affinity to biological targets. (5-Chloro-3-
pyridinyl)methanol is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl"
moiety into larger molecules.

While not a direct precursor in the most cited syntheses, the closely related structural motif is
central to the structure of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain.
[3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is
a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex
pyridine-based structures highlight the importance of functionalized building blocks like (5-
Chloro-3-pyridinyl)methanol and its derivatives in constructing modern pharmaceuticals. Its
general utility is as a versatile building block for creating libraries of compounds for screening in
drug discovery programs.[8]

Safety, Handling, and Storage

As a laboratory chemical, (5-Chloro-3-pyridinyl)methanol requires careful handling. The
following information is based on general safety data for this class of compounds.

e GHS Hazard Statements:

[¢]

Harmful if swallowed (H302).

[¢]

Causes skin irritation (H315).

[e]

Causes serious eye irritation (H319).

o

May cause respiratory irritation (H335).
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 Precautionary Measures:

o Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after
handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye
protection, and face protection.[9]

o Response:

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

IF ON SKIN: Wash with plenty of soap and water.[9]

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[9]

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
[10]

o Disposal: Dispose of contents/container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[11]

 Stability and Storage: The compound is stable under normal laboratory conditions. It should
be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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